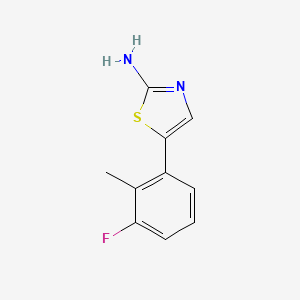
5-(3-Fluoro-2-methylphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoro-2-methylphenyl)thiazol-2-amine is a chemical compound with the molecular formula C10H9FN2S and a molecular weight of 208.26 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 5-(3-Fluoro-2-methylphenyl)thiazol-2-amine typically involves the reaction of 3-fluoro-2-methylaniline with thioamide under specific conditions. One common method includes heating the reactants in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide (DMF). The reaction mixture is then refluxed for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
5-(3-Fluoro-2-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .
Scientific Research Applications
5-(3-Fluoro-2-methylphenyl)thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-2-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been found to inhibit the activity of certain enzymes such as topoisomerase II, leading to DNA damage and cell death . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Comparison with Similar Compounds
5-(3-Fluoro-2-methylphenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:
5-(3-Fluoro-5-methylphenyl)thiazol-2-amine: Similar in structure but with a different substitution pattern on the phenyl ring, leading to variations in biological activity and chemical reactivity.
2-Aminothiazole: A simpler thiazole derivative with broad applications in medicinal chemistry, known for its anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H9FN2S |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-(3-fluoro-2-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2S/c1-6-7(3-2-4-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
URALQWIACJWNBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


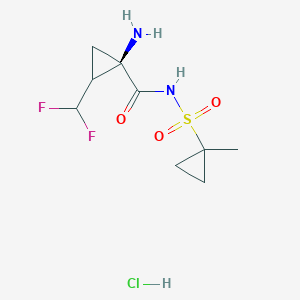

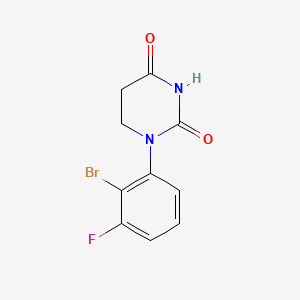
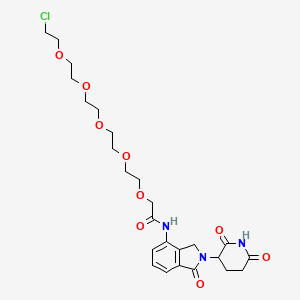
![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)
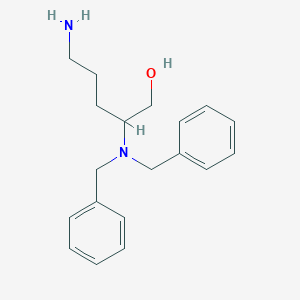
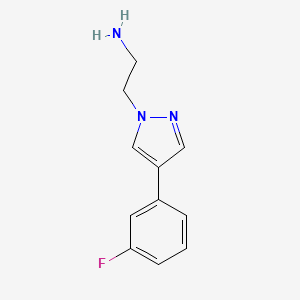
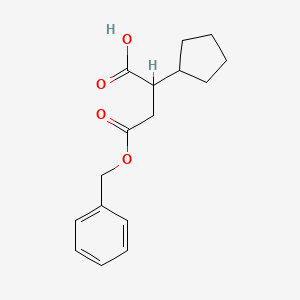
![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)
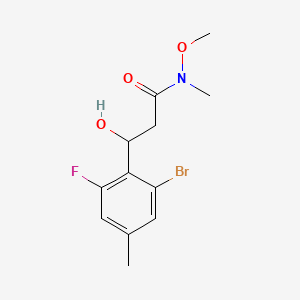
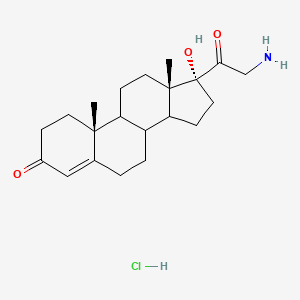
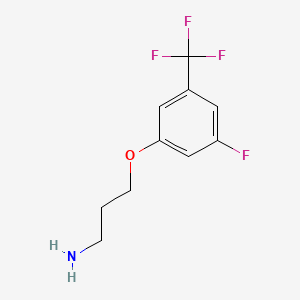

![4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14776376.png)
